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Compound of Interest

Compound Name:
3-hydroxy-1-methylpyridin-4(1H)-

one

Cat. No.: B1335045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of Deferiprone, an oral iron chelator. The following sections detail the

methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), crucial techniques for the structural

elucidation and quality control of this pharmaceutical agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of Deferiprone. Both ¹H and ¹³C NMR are essential for confirming the

identity and purity of the compound.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen

atoms in the Deferiprone molecule.

Experimental Protocol: The ¹H NMR spectrum of Deferiprone is typically recorded on a 400

MHz Bruker instrument.[1] The sample is prepared by dissolving it in deuterated dimethyl

sulfoxide (DMSO-d6).[1]
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Signal Assignment Chemical Shift (δ) ppm Multiplicity

H-6 7.544 d

H-5 6.075 d

N-CH₃ 3.620 s

C-CH₃ 2.259 s

Data sourced from ChemicalBook and recorded in DMSO-d6.[2]

Interpretation: The ¹H NMR spectrum of Deferiprone in DMSO-d6 displays distinct signals

corresponding to the aromatic protons and the methyl groups. The downfield signals at 7.544

ppm and 6.075 ppm are attributed to the protons on the pyridinone ring. The singlets at 3.620

ppm and 2.259 ppm correspond to the N-methyl and C-methyl protons, respectively. The

integration of these signals confirms the number of protons in each chemical environment.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon

atoms in the Deferiprone molecule.

Experimental Protocol: The ¹³C NMR spectrum is also typically acquired on a 400 MHz Bruker

instrument using DMSO-d6 as the solvent.[1]
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Chemical Shift (δ) ppm

171.1

149.9

142.1

119.5

109.1

40.7

12.0

Data sourced from ChemicalBook.[3]

Interpretation: The ¹³C NMR spectrum shows seven distinct carbon signals, consistent with the

molecular structure of Deferiprone. The signal at 171.1 ppm is characteristic of the carbonyl

carbon (C=O) in the pyridinone ring. The signals in the aromatic region (109-150 ppm)

correspond to the other carbon atoms of the ring, while the upfield signals at 40.7 ppm and

12.0 ppm are assigned to the N-methyl and C-methyl carbons, respectively. Detailed

assignment of each carbon atom on the pyridinone ring requires further 2D NMR experiments,

which were not detailed in the reviewed literature.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of Deferiprone can be recorded using a Fourier

Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR)

attachment for solid samples.[1]

Data Presentation:

A comprehensive table of specific IR absorption bands for pure Deferiprone with detailed

assignments was not available in the public literature reviewed. However, a general
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interpretation based on the known functional groups of Deferiprone is as follows:

Functional Group Expected Absorption Range (cm⁻¹)

O-H (hydroxyl) 3200-3600 (broad)

C-H (aromatic) 3000-3100

C-H (aliphatic) 2850-3000

C=O (ketone) 1630-1680

C=C (aromatic) 1450-1600

C-N 1000-1350

Interpretation: The IR spectrum of Deferiprone is expected to show a broad absorption band in

the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl

group. The presence of the carbonyl group (C=O) in the pyridinone ring will give rise to a strong

absorption band around 1650 cm⁻¹. Aromatic C=C stretching vibrations are expected in the

1450-1600 cm⁻¹ region, while C-H stretching vibrations for both aromatic and methyl groups

will appear in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis.

Experimental Protocol: A common method for the analysis of Deferiprone is Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a summary of a

published protocol:

Chromatography:

Column: Synergi Fusion-RP 80A

Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)
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Flow Rate: 0.8 mL/min

Mass Spectrometry:

Ionization: Electrospray Ionization (ESI) in positive ion mode

Detection: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3000 V

Nebulizer Pressure: 35 psi

Drying Gas Temperature: 300 °C

Data Presentation:

Ion m/z (mass-to-charge ratio)

Precursor Ion [M+H]⁺ 140.1

Product Ion 53.1

Fe(III)-[Deferiprone]₂⁺ 332.0

Fe(III)-[Deferiprone]₃ 471.1

Interpretation: In positive ion electrospray mass spectrometry, Deferiprone is readily protonated

to form the molecular ion [M+H]⁺ at an m/z of 140.1. Tandem mass spectrometry (MS/MS) of

this precursor ion leads to a characteristic product ion at m/z 53.1. The fragmentation likely

involves the loss of neutral fragments from the pyridinone ring. Deferiprone also forms stable

complexes with iron. The mass spectrum can show ions corresponding to a 2:1 complex with

ferric iron ([Fe(III)-[Deferiprone]₂]⁺) at m/z 332.0 and a neutral 3:1 complex ([Fe(III)-

[Deferiprone]₃]) at m/z 471.1.

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a Deferiprone sample.
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Spectroscopic Characterization Workflow for Deferiprone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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